![molecular formula C33H26FOP B14889043 (2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core substituted with a vinyl group and a diphenylphosphane moiety. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The fluorine and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its interaction with specific molecular targets. The diphenylphosphane moiety can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the vinyl group can participate in various organic reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: A widely used ligand in coordination chemistry.
(2’-Vinyl-[1,1’-biphenyl]-2-yl)diphenylphosphane: Similar structure but lacks the fluorine and methoxy groups.
(2’-(1-(3-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane: Similar structure but lacks the fluorine group.
Uniqueness
The presence of both fluorine and methoxy groups in (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane enhances its chemical reactivity and stability. These substituents can influence the compound’s electronic properties, making it more versatile for various applications compared to its analogs .
Propiedades
Fórmula molecular |
C33H26FOP |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
[2-[2-[1-(3-fluoro-4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H26FOP/c1-24(25-21-22-32(35-2)31(34)23-25)28-17-9-10-18-29(28)30-19-11-12-20-33(30)36(26-13-5-3-6-14-26)27-15-7-4-8-16-27/h3-23H,1H2,2H3 |
Clave InChI |
NDAIHLIGCDSJNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


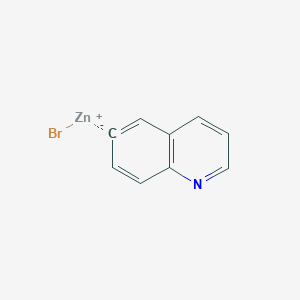
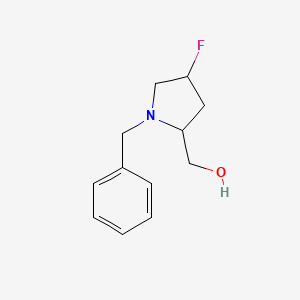
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
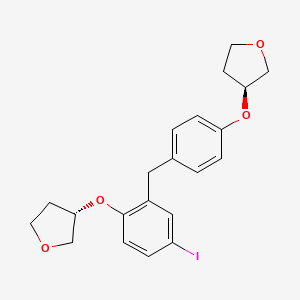

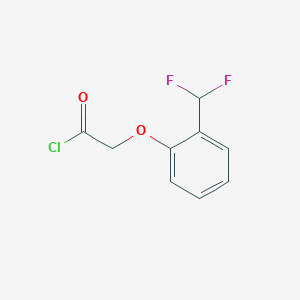
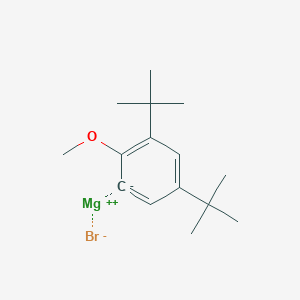
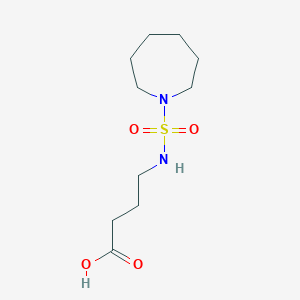
![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
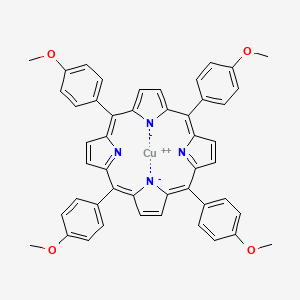
![3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
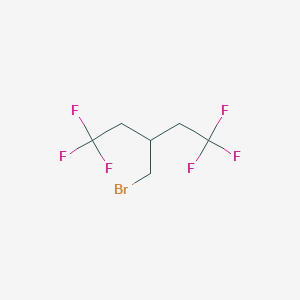

![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
